

Benchmarking C₂₁H₁₉N₃O₂S (COB-187): A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: C₂₁H₁₉N₃O₂S

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the kinase inhibitor **C₂₁H₁₉N₃O₂S**, also known as COB-187, against a panel of kinases. The objective is to offer a clear, data-driven perspective on its selectivity and potency, alongside established kinase inhibitors. This document is intended to aid researchers in evaluating COB-187 for their specific research and development needs.

Executive Summary

The compound **C₂₁H₁₉N₃O₂S** (COB-187) has been identified as a novel, potent, and highly selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] In a broad panel screening of over 400 kinases, COB-187 demonstrated remarkable specificity for the GSK-3 α and GSK-3 β isoforms.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. This guide presents a head-to-head comparison of COB-187 with the well-characterized and also highly selective GSK-3 inhibitor, CHIR-99021, to contextualize its performance.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of **C₂₁H₁₉N₃O₂S** (COB-187) and a comparator, CHIR-99021, against a representative panel of kinases. The data for COB-187 is

presented as percent inhibition at a concentration of 1 μ M, while the data for CHIR-99021 is shown as percent inhibition at a 10 μ M concentration. It is important to note the difference in concentration when comparing the two compounds.

Kinase Target	C21H19N3O2S (COB-187) % Inhibition @ 1 μ M	CHIR-99021 % Inhibition @ 10 μ M	Kinase Family
GSK-3 α	$\geq 80\%$	99.9%	CMGC
GSK-3 β	$\geq 80\%$	99.9%	CMGC
MAPKAPK5 (PRAK)	$\geq 40\%$	-	CAMK
KDR (VEGFR2)	$< 40\%$	-	TK
CDK2/CycA2	-	79.3%	CMGC
CDK2/CycE1	-	73.5%	CMGC
CDK4	-	19.0%	CMGC
CDK5	-	86.7%	CMGC
CDK9	-	20.5%	CMGC
BRAF	-	10.8%	TKL
CK1g1	-	0.5%	CK1
CK1g3	-	3.2%	CK1
DYKR1B	-	52.5%	CMGC
Erk5	-	0.6%	CMGC
HIPK4	-	3.2%	CMGC
LIMK1	-	6.7%	TKL
MAP2K6	-	0.1%	STE
MELK	-	4.5%	CAMK
MLK3	-	18.8%	STE
PKR	-	0.1%	Other
PLK1	-	21.3%	Other
RSK3	-	0.1%	AGC

Data for COB-187 is sourced from a screen against kinases with a cysteine in their active site.

[1] Data for CHIR-99021 is sourced from a published kinase profile.

Experimental Protocols

A detailed methodology for a representative in vitro kinase inhibition assay is provided below. This protocol outlines the general steps involved in determining the potency and selectivity of a compound like **C21H19N3O2S**.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

1. Objective: To quantify the inhibitory effect of a test compound on the activity of a specific kinase.

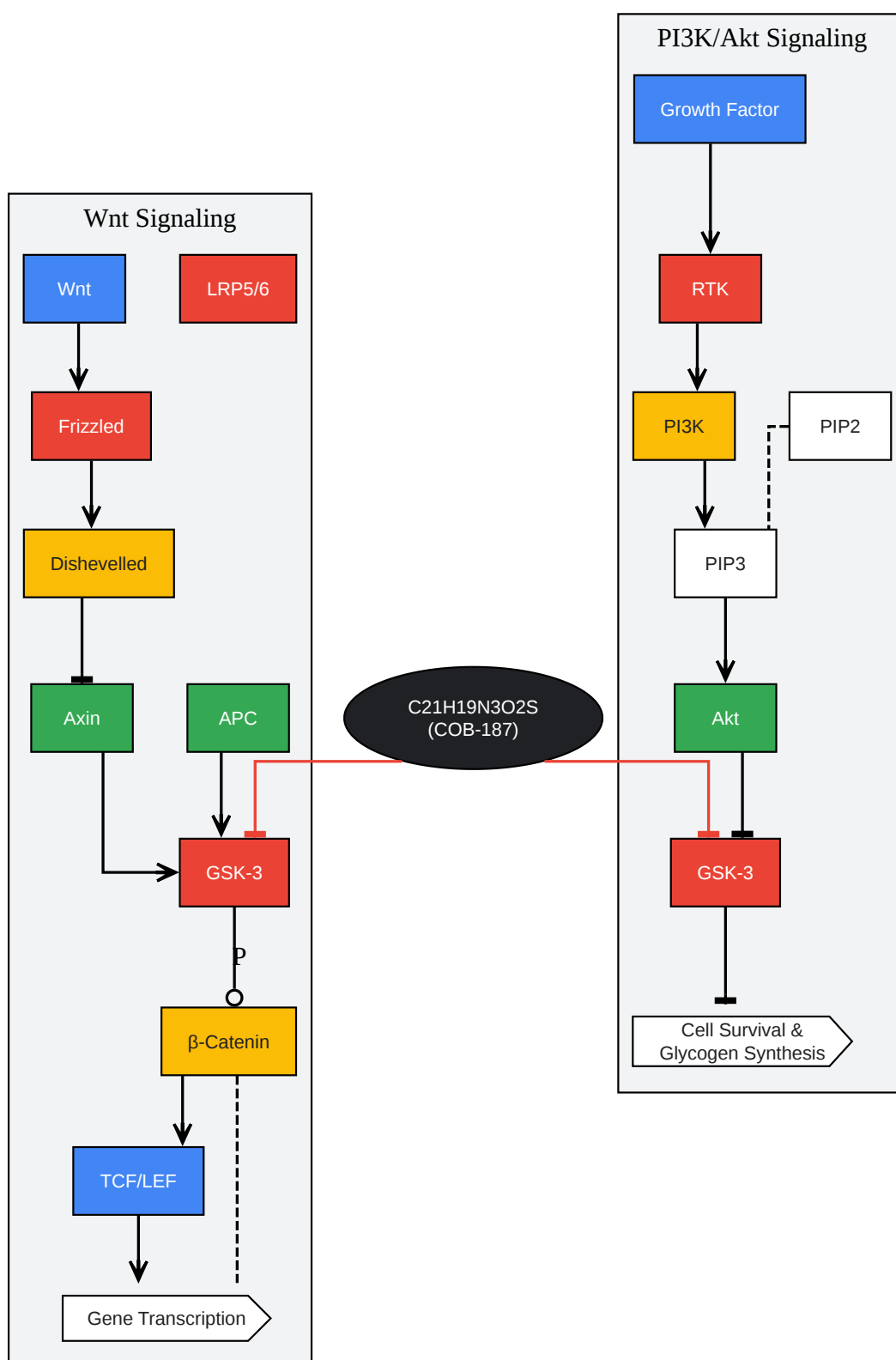
2. Materials:

- Recombinant human kinase
- Kinase-specific substrate (peptide or protein)
- Test compound (e.g., **C21H19N3O2S**) dissolved in DMSO
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
- Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
- White, opaque 96-well or 384-well microplates
- Multimode plate reader with luminescence detection capabilities

3. Procedure:

4. Data Analysis:

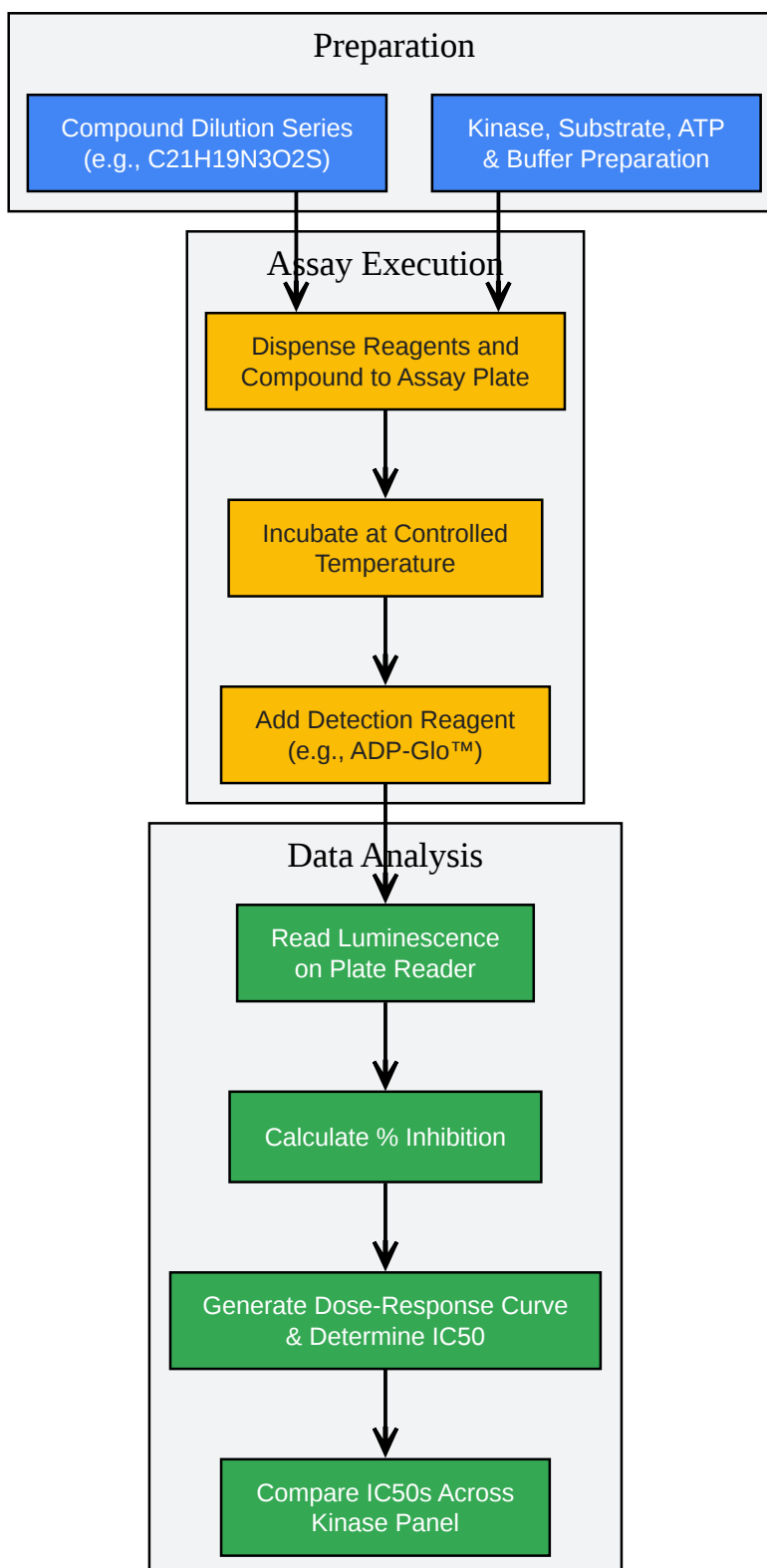
Mandatory Visualization Signaling Pathway



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Caption: Simplified GSK-3 signaling pathways.

Experimental Workflow



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Caption: General workflow for kinase inhibitor profiling.

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References

- 1. reactionbiology.com [reactionbiology.com]
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